8-(2-nitrophenyl)-7H-purine-2,6-diamine
Description
Properties
CAS No. |
39232-32-1 |
|---|---|
Molecular Formula |
C11H9N7O2 |
Molecular Weight |
271.24 g/mol |
IUPAC Name |
8-(2-nitrophenyl)-7H-purine-2,6-diamine |
InChI |
InChI=1S/C11H9N7O2/c12-8-7-10(17-11(13)15-8)16-9(14-7)5-3-1-2-4-6(5)18(19)20/h1-4H,(H5,12,13,14,15,16,17) |
InChI Key |
XCEHOHRJRPRIBQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=NC(=NC(=C3N2)N)N)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Key Intermediates
Common starting materials include:
- 2,6-dichloropurine or 2,6-dihalopurines as reactive intermediates for nucleophilic substitution.
- 8-substituted purines or purine derivatives amenable to further functionalization.
Introduction of Amino Groups at Positions 2 and 6
The 2,6-diamino substitution pattern is typically achieved by nucleophilic displacement of chlorine atoms on 2,6-dichloropurine with ammonia or amines under controlled conditions.
- For example, 2,6-dichloropurine derivatives can react with ammonia or primary amines in polar aprotic solvents (e.g., DMF) with base (e.g., potassium carbonate) to replace chlorines with amino groups.
- This step is often carried out at room temperature or slightly elevated temperatures to optimize yields.
Representative Synthetic Procedure (Based on Recent Literature)
A representative synthesis adapted from recent comprehensive purine derivative studies is as follows:
| Step | Reagents & Conditions | Description | Yield (%) |
|---|---|---|---|
| 1. Alkylation | 2,6-dichloropurine + alkyl halide + K2CO3 in DMF, RT, 12 h | Alkylation at N-9 or N-7 position to introduce alkyl substituent | 45-93% |
| 2. Amination at C-6 | Intermediate + aniline derivative + DIPEA in n-butanol, 110 °C, 12 h | Nucleophilic substitution of chlorine at C-6 by aniline | 45-88% |
| 3. Palladium-catalyzed amination at C-2 | Compound from step 2 + 4-(4-methylpiperazin-1-yl)aniline + Pd(OAc)2 + Xantphos + K2CO3 in dioxane, 100 °C, 1 h | Buchwald-Hartwig amination introducing amino substituent at C-2 | 50-80% |
Note: The 2-nitrophenyl group is introduced at C-6 or C-8 depending on the precursor used, with the above method adaptable for 8-(2-nitrophenyl) substitution by selecting appropriate aniline or aryl halide partners.
Detailed Data Table of Selected Compounds and Yields
| Compound ID | Substituent at N-9 | Substituent at C-6 | Substituent at C-2 | Yield (%) | Melting Point (°C) | Purity Verification Methods |
|---|---|---|---|---|---|---|
| 3g | Cyclopropylmethyl | 2-nitrophenyl | Amino | 66 | 150-151 | 1H NMR, 13C NMR, ESI-MS |
| 4a | Cyclopropylmethyl | 2-fluorophenyl + 4-(4-methylpiperazin-1-yl)phenyl | Diamine | 61 | 149-152 | 1H NMR, 13C NMR, 19F NMR, ESI-MS |
| 3j | Cyclopropylmethyl | 4-nitrophenyl | Amino | 21 | 155-156 | 1H NMR, 13C NMR, ESI-MS |
Analytical methods used include nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and thin-layer chromatography (TLC) confirming structure and purity.
Notes on Reaction Conditions and Optimization
- Solvents: Dimethylformamide (DMF), dioxane, and n-butanol are commonly used solvents.
- Bases: Potassium carbonate (K2CO3) and diisopropylethylamine (DIPEA) facilitate nucleophilic substitutions.
- Catalysts: Palladium acetate (Pd(OAc)2) with bidentate ligands such as Xantphos enable efficient C-N bond formation.
- Temperature: Reactions typically proceed at 100-110 °C for amination steps, with room temperature or slightly elevated temperatures for alkylation.
- Reaction Time: 1-12 hours depending on the step and scale.
- Purification: Column chromatography on silica gel with acetone/dichloromethane or methanol/dichloromethane mixtures.
Summary of Key Findings from Literature
- The postsynthetic introduction of amino groups at positions 2 and 6 via nucleophilic aromatic substitution is a reliable method.
- The palladium-catalyzed amination enables selective and efficient introduction of complex amine substituents, including 2-nitrophenyl groups.
- The use of 2,6-dichloropurine derivatives as precursors is central to the synthesis, allowing stepwise substitution.
- Analytical data confirm the successful synthesis and high purity of the target compounds.
- The synthetic methods are adaptable for various sugar modifications and further conjugation for biological applications.
Chemical Reactions Analysis
Types of Reactions
8-(2-Nitrophenyl)-7H-purine-2,6-diamine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form nitroso or hydroxylamine derivatives.
Substitution: The purine core can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents present.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Halogenated reagents, bases like sodium hydroxide or potassium carbonate.
Major Products
Reduction: Amino derivatives.
Oxidation: Nitroso or hydroxylamine derivatives.
Substitution: Various substituted purine derivatives depending on the reagents used.
Scientific Research Applications
8-(2-Nitrophenyl)-7H-purine-2,6-diamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its anticancer properties and its ability to induce apoptosis in cancer cells.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 8-(2-nitrophenyl)-7H-purine-2,6-diamine involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The nitrophenyl group can also participate in redox reactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
The table below summarizes key structural and physicochemical differences between 8-(2-nitrophenyl)-7H-purine-2,6-diamine and its analogs:
*Inferred formula based on 7H-purine-2,6-diamine core (C₅H₆N₆) + 2-nitrophenyl (C₆H₄NO₂).
Key Observations:
- Substituent Effects: The 2-nitrophenyl group in the target compound likely reduces solubility in polar solvents compared to alkyl (e.g., 8-methyl) or heterocyclic (e.g., quinolinyl) substituents. However, it may enhance electrophilic reactivity, favoring interactions with biological targets .
- Thermal Stability : The biphenyl derivative (mp 230°C) and styryl analog (mp 333°C) exhibit higher thermal stability than the base 7H-purine-2,6-diamine, suggesting bulky substituents improve crystallinity.
- Pharmacological Potential: Quinolinyl and morpholinophenyl substitutions (e.g., Puquitinib, Reversine) are linked to kinase inhibition and stem cell applications, whereas nitro groups may confer unique binding properties .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
